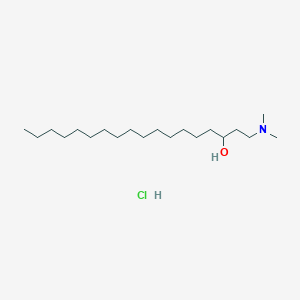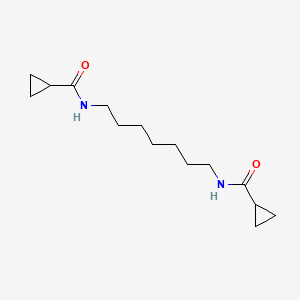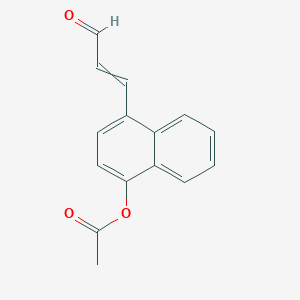![molecular formula C9H12O B14376557 Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde CAS No. 90014-03-2](/img/structure/B14376557.png)
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]oct-2-ene-1-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a rigid framework that consists of a bicyclo[222]octene core with an aldehyde functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an alkene to form the bicyclic structure. This reaction typically requires high temperatures and specific catalysts to proceed efficiently . Another method involves ring-closing metathesis, which is a versatile technique for forming cyclic compounds by the exchange of alkylidene groups .
Industrial Production Methods
Industrial production of this compound often relies on optimized versions of these synthetic routes. The Diels-Alder reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its rigid structure.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Lacks the double bond and aldehyde group, making it less reactive.
Bicyclo[2.2.2]oct-2-ene: Similar structure but without the aldehyde group, leading to different reactivity and applications.
Uniqueness
Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde is unique due to the presence of both the bicyclic structure and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
90014-03-2 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c10-7-9-4-1-8(2-5-9)3-6-9/h1,4,7-8H,2-3,5-6H2 |
InChI Key |
WAXCSMCMGJMVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)

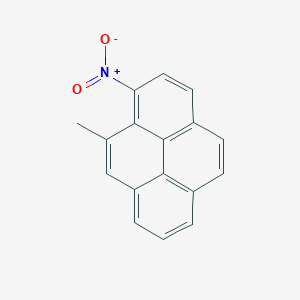
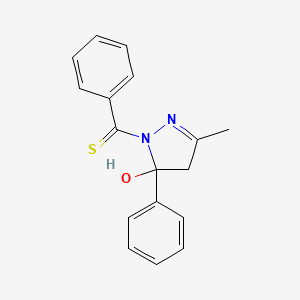
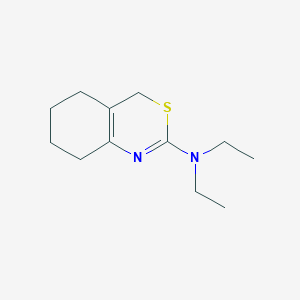
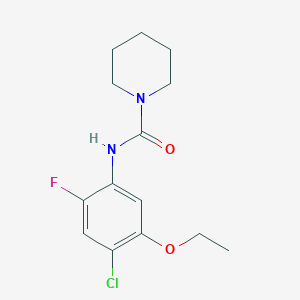
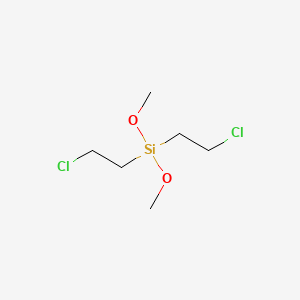
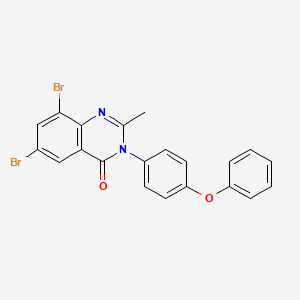
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
